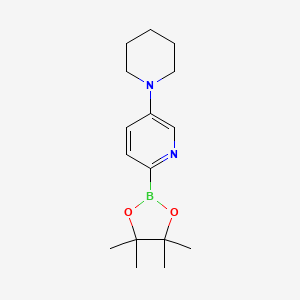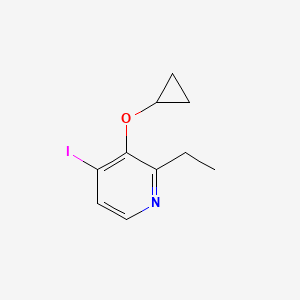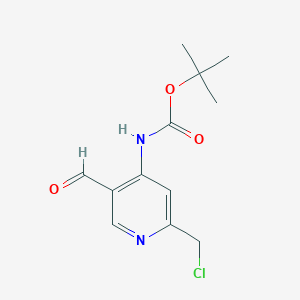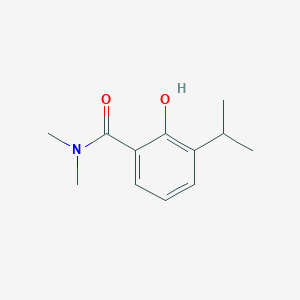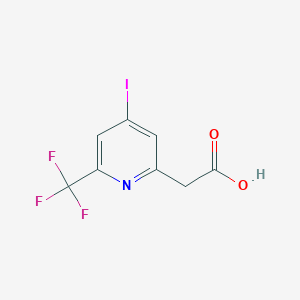
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of pyridine, characterized by the presence of iodine, trifluoromethyl, and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield 4-Iodo-2-(trifluoromethyl)pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.
Industry: Used in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the acetic acid group but shares the iodine and trifluoromethyl substituents.
2-(Trifluoromethyl)pyridine-6-acetic acid: Similar structure but without the iodine atom.
4-Bromo-2-(trifluoromethyl)pyridine: Bromine instead of iodine, affecting reactivity and properties.
Uniqueness
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the combination of iodine, trifluoromethyl, and acetic acid groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
2-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
CDJBQEDNDVLJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


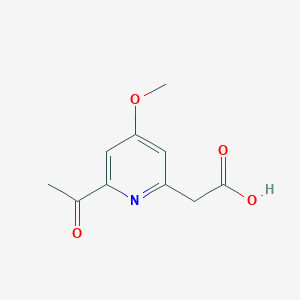
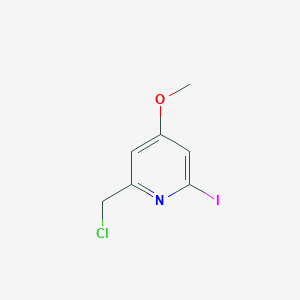
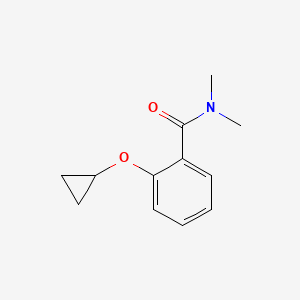

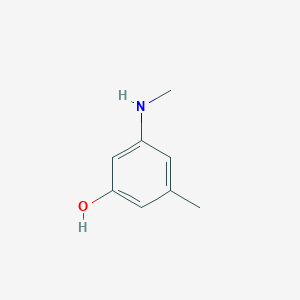
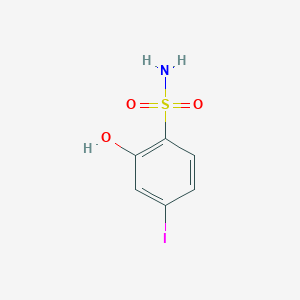
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
